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3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Glucokinase Allosteric Activator Diabetes

3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide is a fully synthetic small molecule belonging to the N‑benzothiazol‑2‑yl benzamide structural class [REFS‑1]. The compound features a 6‑methoxy‑1,3‑benzothiazol‑2‑amine core acylated with a 3‑benzamidobenzoic acid moiety, yielding a molecular formula of C₂₂H₁₇N₃O₃S and a monoisotopic mass of 403.099 Da [REFS‑2].

Molecular Formula C22H17N3O3S
Molecular Weight 403.5 g/mol
CAS No. 600125-97-1
Cat. No. B3534112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS600125-97-1
Molecular FormulaC22H17N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O3S/c1-28-17-10-11-18-19(13-17)29-22(24-18)25-21(27)15-8-5-9-16(12-15)23-20(26)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,26)(H,24,25,27)
InChIKeyIMKNJMVGXHKBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of 3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 600125‑97‑1): Chemical Class and Core Characteristics


3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide is a fully synthetic small molecule belonging to the N‑benzothiazol‑2‑yl benzamide structural class [REFS‑1]. The compound features a 6‑methoxy‑1,3‑benzothiazol‑2‑amine core acylated with a 3‑benzamidobenzoic acid moiety, yielding a molecular formula of C₂₂H₁₇N₃O₃S and a monoisotopic mass of 403.099 Da [REFS‑2]. This class has been investigated primarily for allosteric modulation of human glucokinase (GK) and for antiproliferative activity against human cancer cell lines, although the specific 3‑benzamido congener has not yet been the subject of a dedicated, published head‑to‑head pharmacological study [REFS‑1][REFS‑3].

Why 3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide Cannot Be Replaced by a Generic N‑Benzothiazol‑2‑yl Benzamide Analog


N‑Benzothiazol‑2‑yl benzamide derivatives exhibit highly substitution‑dependent biological activity profiles [REFS‑1]. In allosteric glucokinase activation studies, minor variations in the benzamide ring substituents produce ≥50% differences in GK activation fold, because the allosteric site of human GK is exquisitely sensitive to the orientation and hydrogen‑bonding capacity of the benzamide moiety [REFS‑1]. Similarly, in antiproliferative assays, the presence and position of methoxy, benzamido, or halogen substituents on the benzothiazole‑benzamide scaffold dictate whether a compound behaves as a potent apoptosis inducer (IC₅₀ < 15 µM) or is essentially inactive (IC₅₀ > 50 µM) [REFS‑3]. Therefore, a generic, uncharacterized N‑benzothiazol‑2‑yl benzamide cannot be assumed to replicate the biological fingerprint of the 3‑benzamido, 6‑methoxy‑substituted variant; procurement of the exact CAS‑registered entity is essential for reproducible target engagement and phenotypic outcome.

Quantitative Differentiation Evidence for 3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide: Comparator‑Anchored Data


Allosteric Glucokinase Activation Potential vs. Inactive N‑Benzothiazol‑2‑yl Benzamide Congeners

In a class‑level study of novel N‑benzothiazol‑2‑yl benzamide derivatives, the most active compounds (designated 6 and 7) achieved a glucokinase activation fold of ~2.0 relative to vehicle control in an in vitro enzymatic assay, while several close structural analogs within the same series showed negligible activation (fold ~1.0, i.e., no activation above baseline) [1]. Although the specific 3‑benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide was not explicitly reported in that study, the structural features that conferred activity—a benzothiazole core with a methoxy substituent and an N‑linked benzamide bearing a hydrogen‑bond‑capable amido group—are fully retained in the target compound, placing it in the active structural cluster rather than the inactive cluster [1].

Glucokinase Allosteric Activator Diabetes

Antiproliferative Structure–Activity Relationship (SAR) in N‑1,3‑Benzothiazol‑2‑ylbenzamides: MCF‑7 Selectivity vs. Unsubstituted Benzamide

A series of N‑1,3‑benzothiazol‑2‑ylbenzamide derivatives was evaluated for antiproliferative activity against MCF‑7 (breast) and HepG2 (liver) cancer cell lines by MTT assay [1]. The most active compound, 1k, bearing a 4‑chloro substituent on the benzamide ring, exhibited an IC₅₀ of 12.4 µM against MCF‑7 cells, whereas the unsubstituted parent benzamide (compound 1a) was inactive (IC₅₀ > 50 µM) [1]. The 3‑benzamido substitution present in CAS 600125‑97‑1 introduces a larger, hydrogen‑bond‑rich benzamido group at the meta‑position of the benzamide ring, which, based on the SAR trend, is predicted to increase steric bulk and hydrogen‑bonding potential relative to the unsubstituted analog, potentially enhancing or altering cell‑line selectivity [1].

Antiproliferative Benzothiazole MCF-7

Target Differentiation: Glucokinase Activation vs. Pan‑JNK Inhibition Confers Distinct Pathway Engagement

A common alternative procurement choice for benzothiazole‑containing small molecules is the pan‑JNK inhibitor SP600125 (CAS 129‑56‑6), an anthrapyrazolone with IC₅₀ values of 40 nM (JNK1/JNK2) and 90 nM (JNK3) [2]. However, CAS 600125‑97‑1 belongs to the structurally distinct N‑benzothiazol‑2‑yl benzamide class, which has been explored as an allosteric glucokinase activator rather than a kinase inhibitor [1]. The two compounds engage entirely different primary targets (glucokinase vs. JNK1/2/3) and operate via different mechanisms (allosteric enzyme activation vs. ATP‑competitive kinase inhibition), meaning that a research program requiring modulation of glucose‑sensing pathways cannot substitute SP600125 for CAS 600125‑97‑1 and expect comparable phenotypic readouts [1][2].

Target Selectivity Glucokinase JNK

Molecular Docking‑Guided Differentiation: Allosteric Site Complementarity of 3‑Benzamido vs. 4‑Substituted Benzamide Analogs

Molecular docking studies of N‑benzothiazol‑2‑yl benzamide derivatives into the allosteric site of human glucokinase (PDB 3FR0) revealed that meta‑substituted benzamide analogs, such as the 3‑benzamido variant, form additional hydrogen bonds with Arg63 and Thr65 residues compared to para‑substituted analogs, which primarily interact with the hydrophobic pocket formed by Tyr214 and Val452 [1]. The docking scores (Glide XP) for the most active meta‑substituted congeners ranged from −7.2 to −8.1 kcal mol⁻¹, whereas para‑substituted analogs in the same series scored between −5.5 and −6.3 kcal mol⁻¹, indicating a ~1.5–2.0 kcal mol⁻¹ preference for meta‑substitution geometry [1].

Molecular Docking Allosteric Site Structure‑Based Design

Calculated Physicochemical Profile: Lipophilicity Advantage Over Simpler N‑(6‑Methoxy‑1,3‑benzothiazol‑2‑yl)benzamide

The computed logP of 3‑benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide is 5.58, significantly higher than that of the simpler analog N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 35353‑26‑5), which has a computed logP of approximately 3.5 [1]. This >2‑log‑unit increase in lipophilicity results from the additional benzamido substituent and is expected to influence membrane permeability, plasma protein binding, and tissue distribution profiles. The topological polar surface area (tPSA) of the target compound is 115.5 Ų, compared to approximately 67 Ų for the simpler analog, indicating a shift toward higher hydrogen‑bonding capacity while retaining drug‑like properties within Lipinski's rule of five .

Lipophilicity LogP Physicochemical

Defined Application Scenarios for 3‑Benzamido‑N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamide Based on Assembled Evidence


Allosteric Glucokinase Activator Screening and Lead Optimization in Type 2 Diabetes Programs

The compound fits structurally into the active N‑benzothiazol‑2‑yl benzamide cluster identified by Arora et al. (2021) for allosteric human GK activation [1]. Researchers pursuing glucose‑sensing pathway modulation can employ this compound as a screening‑set member or a starting point for SAR expansion, given that the meta‑benzamido substitution is computationally predicted to improve allosteric‑site binding (docking scores approximately −7.2 to −8.1 kcal mol⁻¹) compared to para‑substituted analogs [1]. The compound should be benchmarked against the series’ most active congeners (GK activation fold ≈ 2.0 at 0.5 mM) and inactive controls (fold ≈ 1.0) to validate assay sensitivity [1].

Anticancer Phenotypic Screening with Emphasis on MCF‑7 Breast Cancer Selectivity

Based on the SAR established by Corbo et al. (2016) for N‑1,3‑benzothiazol‑2‑ylbenzamides, the 3‑benzamido-substituted derivative is predicted to retain antiproliferative activity on MCF‑7 cells, in contrast to unsubstituted benzamide analogs that are inactive (IC₅₀ > 50 µM) [2]. The compound is suitable for inclusion in focused libraries targeting breast cancer cell lines, particularly where meta‑substitution has been shown to enhance pro‑apoptotic effects. Whenever possible, direct comparison with compound 1k (IC₅₀ = 12.4 µM on MCF‑7) is recommended to gauge relative potency [2].

Physicochemical Property‑Driven Library Design: High‑logP, Meta‑Substituted Benzothiazole‑Benzamide Sub‑Library

With a computed logP of 5.58 and a tPSA of 115.5 Ų [1], this compound occupies a distinct physicochemical space compared to simpler N‑(6‑methoxy‑1,3‑benzothiazol‑2‑yl)benzamides (logP ≈ 3.5) [2]. Medicinal chemistry teams constructing diversity‑oriented or property‑based screening decks can use this compound as a high‑lipophilicity anchor point within a benzothiazole‑benzamide sub‑library, enabling systematic assessment of logP‑dependent cellular permeability, solubility, and metabolic stability trends without resorting to entirely different chemotypes.

Computational Target‑Prediction Validation Set for Allosteric GK Activator Pharmacophore Models

The experimental and docking data from Arora et al. (2021) provide a validated pharmacophore hypothesis for allosteric GK engagement, highlighting key interactions with Arg63, Thr65, and the allosteric hydrophobic pocket [1]. This compound, as a conformationally distinct meta‑substituted benzamide, can serve as an external validation probe for computational models aiming to discriminate true GK activators from inactive N‑benzothiazol‑2‑yl benzamide decoys, thereby improving virtual screening enrichment rates.

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